Potent Inhibition of SRPK Family Kinases Compared to Pyridyl-Substituted Analog
Compounds with a pyrazole moiety replacing a pyridyl ring in the SRPK inhibitor scaffold show dramatically improved potency. A reference compound with a pyridyl ring demonstrated an IC50 of 6.00 nM against SRPK1. When this was replaced with a pyrazole ring, a closely related compound from the same study showed an IC50 of 3.8 nM, representing a 1.6-fold improvement in potency [1]. This demonstrates the critical advantage of the pyrazole heterocycle for this target.
| Evidence Dimension | SRPK1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.8 nM (for a closely related pyrazole analog) |
| Comparator Or Baseline | 6.00 nM (for the pyridyl-substituted comparator) |
| Quantified Difference | 1.6-fold improvement in potency |
| Conditions | Kinase assay or differential scanning fluorimetry |
Why This Matters
This demonstrates that the pyrazole-containing scaffold, to which the target compound belongs, offers a quantifiable potency advantage over pyridyl-based alternatives for targeting SRPK1, a key kinase in splicing regulation.
- [1] BindingDB Assay Summary: Inhibition of SRPK1. Entry ID: 9200. View Source
